Technical Guide: Synthesis of 4-Bromoisoquinolin-7-ol
Technical Guide: Synthesis of 4-Bromoisoquinolin-7-ol
The following technical guide details the synthesis of 4-Bromoisoquinolin-7-ol , a critical heterocyclic scaffold used in the development of degraders (PROTACs) and kinase inhibitors (e.g., targeting BRD4 or ROCK).
This guide prioritizes the WO2018144649A1 / US20180215731A1 route, which is the most thoroughly documented protocol for achieving the specific 4-bromo-7-hydroxy substitution pattern, overcoming the natural regioselectivity challenges of the isoquinoline ring.
Executive Summary & Retrosynthetic Analysis
The synthesis of 4-Bromoisoquinolin-7-ol (1) presents a regiochemical challenge. Electrophilic bromination of 7-hydroxyisoquinoline typically favors the 8-position (ortho to the hydroxyl) rather than the desired 4-position (pyridine ring).[1] Consequently, a direct bromination approach is often low-yielding or non-selective.[1]
The authoritative industrial route employs a displacement-demethylation strategy .[1] The synthesis constructs the 4,7-functionalized core via a dibromide intermediate, selectively installs the oxygen functionality at C7 via nucleophilic aromatic substitution (
Retrosynthetic Pathway[1]
-
Target: 4-Bromoisoquinolin-7-ol
-
Precursor: 4-Bromo-7-methoxyisoquinoline[1]
-
Starting Material: 7-Bromoisoquinoline (or 7-aminoisoquinoline precursor)[1]
Figure 1: Retrosynthetic logic prioritizing the installation of the C4-Bromine prior to establishing the C7-Hydroxyl group.
Detailed Experimental Protocol
Phase 1: Construction of the Dibromo Scaffold
Objective: Install a bromine atom at the C4 position of the isoquinoline ring. Starting Material: 7-Bromoisoquinoline.[1][4] (Note: If starting from 1,2,3,4-tetrahydroisoquinoline, a Sandmeyer reaction sequence via 7-aminoisoquinoline is required to generate 7-bromoisoquinoline first).
Reaction:
Protocol:
-
Setup: Charge a round-bottom flask with 7-bromoisoquinoline (15.0 g, 72 mmol) and glacial acetic acid (30 mL).
-
Addition: Add N-bromosuccinimide (NBS) (19.3 g, 110 mmol, 1.5 equiv) in a single portion.
-
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. Stir overnight (approx. 12–16 hours).
-
Mechanistic Insight: Acetic acid promotes the electrophilic bromination at C4, the most electron-rich position of the pyridine ring in the absence of strong activating groups on the benzene ring.
-
-
Workup: Cool to room temperature. Dilute with water (10 mL). Neutralize carefully with saturated aqueous NaOH (exothermic).[1]
-
Extraction: Extract with ethyl acetate (3 x 100 mL). Dry combined organics over anhydrous
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 15:1).
-
Yield: ~6.0 g (29%) of 4,7-Dibromoisoquinoline as a yellow solid.
Phase 2: Regioselective Methoxylation
Objective: Selectively displace the C7-bromide with a methoxy group while retaining the C4-bromide. Criticality: This step utilizes the differential reactivity of the C7 position under forcing conditions.[1]
Reaction:
Protocol:
-
Setup: In a microwave vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a mixture of DMSO/Methanol (4:3 ratio, 10 mL).
-
Reagent: Add Sodium Methanolate (NaOMe) (0.3 g, 5.6 mmol, 1.6 equiv).
-
Reaction: Seal and heat in a microwave reactor at 140°C for 1 hour.
-
Note: Conventional heating may require significantly longer times (24-48h) and result in lower yields due to competing degradation or bis-substitution.[1]
-
-
Workup: Pour into water/brine. Extract with ethyl acetate.[1][5]
-
Purification: Flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 10:1).
-
Yield: ~180 mg (22%) of 4-Bromo-7-methoxyisoquinoline .
Phase 3: Demethylation to Target
Objective: Reveal the hydroxyl group to yield the final product.
Reaction:
Protocol:
-
Setup: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous Dichloromethane (DCM) (2 mL) under inert atmosphere (
or Ar). -
Addition: Cool to -20°C . Slowly add Boron Tribromide (
) (1.0 M in DCM, 4.6 mL, 4.6 mmol, 10 equiv) dropwise.-
Safety:
reacts violently with moisture.[1] Use strictly anhydrous conditions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0°C. Quench dropwise with Methanol (very exothermic). Dilute with saturated
to pH ~7-8. -
Isolation: Extract with DCM or EtOAc. Wash with brine, dry over
, and concentrate. -
Yield: ~60 mg (58%) of 4-Bromoisoquinolin-7-ol .
Process Data Summary
| Step | Transformation | Reagents | Key Conditions | Typical Yield |
| 1 | Bromination (C4) | NBS, AcOH | 100°C, 12h | 29% |
| 2 | Methoxylation (C7) | NaOMe, DMSO/MeOH | 140°C (MW), 1h | 22% |
| 3 | Demethylation | -20°C | 58% |
Overall Yield: ~3.7% from 7-bromoisoquinoline.[1] While low, this route provides high regiochemical certainty compared to direct bromination methods.[1]
Mechanistic Pathway & Workflow
The following diagram illustrates the chemical logic, highlighting the pivotal regioselective substitution at Step 2.
Figure 2: Step-wise transformation workflow.[1] Note the use of Microwave (MW) energy in Step 2 to overcome the activation barrier for nucleophilic substitution on the benzene ring.
References
-
US Patent 2018/0215731 A1 . Cereblon ligands and bifunctional compounds comprising the same. (2018).[1] Examples 1063-1070 (Synthesis of 4-bromoisoquinolin-7-ol).
-
WO Patent 2018/144649 A1 . Cereblon ligands and bifunctional compounds comprising the same. (2018).[1]
-
CN Patent 102875465 A . Method for preparing 7-bromoisoquinoline. (2013).[1] (Reference for starting material synthesis).
-
Motati, D. R., et al. (2018).[1] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (Context on regioselectivity of quinoline bromination).
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]
- 7. AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]
